Tert-butyl 2-(cyclopropylamino)acetate
CAS No.:
Cat. No.: VC13400299
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | tert-butyl 2-(cyclopropylamino)acetate |
| Standard InChI | InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-10-7-4-5-7/h7,10H,4-6H2,1-3H3 |
| Standard InChI Key | LGKPVZIVBPCRDS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CNC1CC1 |
| Canonical SMILES | CC(C)(C)OC(=O)CNC1CC1 |
Introduction
Tert-butyl 2-(cyclopropylamino)acetate is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. It is characterized by the presence of a tert-butyl ester group and a cyclopropylamino moiety, which together impart unique chemical properties and reactivity patterns. This compound has garnered attention for its applications in organic synthesis, medicinal chemistry, and material sciences.
Structural Features
The structure of tert-butyl 2-(cyclopropylamino)acetate can be described as follows:
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Functional Groups:
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A tert-butyl ester group (-COO-t-Bu) attached to the acetate backbone.
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A cyclopropylamino group (-NH-cyclopropyl) replacing one hydrogen atom on the acetate's alpha carbon.
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Key Properties:
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Boiling Point: Moderate due to its ester functionality.
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Solubility: Soluble in organic solvents like dichloromethane and ethanol, but limited solubility in water due to its hydrophobic tert-butyl group.
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Laboratory Synthesis
Tert-butyl 2-(cyclopropylamino)acetate is typically synthesized through a reaction between tert-butyl acetate and cyclopropylamine under controlled conditions:
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Reagents: Tert-butyl acetate and cyclopropylamine.
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Catalysts: Acid or base catalysts may be used to enhance reaction rates.
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Conditions: Conducted at moderate temperatures (40–70 °C) to ensure selective formation of the desired product.
Industrial Production
Industrial-scale production employs optimized reaction conditions in large reactors:
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Continuous flow reactors are often used for high yield and purity.
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Advanced purification techniques such as crystallization or distillation are applied to isolate the product.
Reaction Equation:
Chemical Synthesis
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Intermediate in Organic Chemistry: The compound serves as a precursor for synthesizing more complex molecules due to its reactive ester and amine groups.
Medicinal Chemistry
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Drug Development: Investigated for potential therapeutic properties, particularly as a building block in the synthesis of bioactive molecules.
Biological Research
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Studied for interactions with enzymes and biomolecules, potentially leading to active metabolites that influence biochemical pathways.
Mechanism of Action
The reactivity of tert-butyl 2-(cyclopropylamino)acetate stems from its functional groups:
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The ester group can undergo hydrolysis or transesterification reactions.
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The cyclopropylamino group participates in nucleophilic substitution reactions, enabling the formation of derivatives with diverse functionalities.
Comparison with Similar Compounds
| Compound Name | Key Difference | Applications |
|---|---|---|
| Tert-butyl acetate | Lacks the cyclopropylamino group | Solvent; precursor in ester synthesis |
| Cyclopropylamine | Lacks the ester functionality | Intermediate in amine-based reactions |
| Tert-butyl cyclopropylglycinate | Contains glycine instead of acetate backbone | Pharmaceutical synthesis |
Biological Activity
Preliminary investigations suggest potential biological activity due to its structural similarity to compounds known to interact with enzymes or receptors.
Docking Studies
Computational docking studies have been conducted to explore its interactions with biomolecular targets, though further experimental validation is required.
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